8-AHA-cAMP vs 8-PIP-cAMP: Differential Site B vs Site A Selectivity in PKA RI Subunit
8-AHA-cAMP demonstrates preferential binding to site B of the PKA type I regulatory subunit (RI), contrasting with 8-PIP-cAMP's selectivity for site A of RI and site B of RII. In competitive displacement assays using [3H]cAMP-saturated PKA holoenzyme, 8-AHA-cAMP competed much more efficiently for binding to site BI than site AI, as expected from its site BI preference in free RI [1]. This differential site selectivity enables the combination of 8-AHA-cAMP with 8-PIP-cAMP to achieve selective synergistic activation of PKA type I [2].
| Evidence Dimension | Binding site preference (PKA RI subunit) |
|---|---|
| Target Compound Data | Prefers site B of RI |
| Comparator Or Baseline | 8-PIP-cAMP: prefers site A of RI and site B of RII |
| Quantified Difference | Qualitative selectivity difference; 8-AHA-cAMP competes efficiently for site BI but not site AI |
| Conditions | Competitive displacement of [3H]cAMP from PKA holoenzyme |
Why This Matters
Researchers requiring type I-specific PKA activation must use site B-selective 8-AHA-cAMP paired with a site A-selective analog; substitution with 8-PIP-cAMP alone or non-selective analogs yields incorrect activation profiles.
- [1] Dao KK, Teigen K, Kopperud R, Hodneland E, Schwede F, Christensen AE, Martinez A, Doskeland SO. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition. J Biol Chem. 2006;281(30):21500-21511. View Source
- [2] Chembase.cn. 8-AHA-cAMP Product Information. View Source
